D-Mannose-d2

Description

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

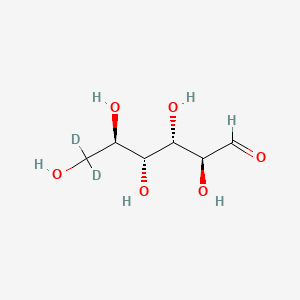

(2S,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i2D2 |

InChI Key |

GZCGUPFRVQAUEE-XLFLGBRISA-N |

Isomeric SMILES |

[2H]C([2H])([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

C-1 Deuteration Using Sodium Borodeuteride

A widely adopted method for synthesizing D-Mannose-d2 involves introducing deuterium at the C-1 position through selective reduction of a ketone intermediate. The process, detailed in CN115896206A and CN102329340A , begins with protected D-mannose derivatives.

- Benzylation : The hydroxyl groups of D-mannose are protected using benzyl bromide in the presence of sodium hydride and dimethylformamide (DMF). This step ensures regioselectivity during subsequent reactions.

- Oxidation : The anomeric hydroxyl group (C-1) is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane (DCM). This yields a stable ketone intermediate.

- Reduction : Sodium borodeuteride (NaBD₄) in a methanol-water mixture reduces the ketone to a secondary alcohol, introducing deuterium at C-1. This step achieves a 95% yield of α/β anomers, with α-D-Mannose-d2 as the predominant product.

- Deprotection : Catalytic hydrogenation with palladium on carbon removes benzyl groups, yielding pure this compound.

Key Data :

| Step | Reagents/Conditions | Yield | Deuterium Position |

|---|---|---|---|

| Benzylation | BnBr, NaH, DMF, RT | 85% | N/A |

| Oxidation | PCC, DCM, 24 h | 82% | N/A |

| Reduction | NaBD₄, MeOH/H₂O (9:1), 4 h | 95% | C-1 |

| Deprotection | Pd/C, H₂, MeOH | 90% | N/A |

This method is favored for its high yield and scalability but requires meticulous handling of air-sensitive reagents like NaBD₄.

C-2 Deuteration via Epimerization and Reduction

An alternative approach targets the C-2 position using D-lyxose isomerase (LIase) to epimerize D-fructose to D-mannose, followed by deuteration.

- Epimerization : D-Fructose is treated with LIase from Thermoflavimicrobium dichotomicum at 55°C and pH 6.5, achieving a 25.4% conversion to D-mannose.

- Oxidation : The C-2 hydroxyl group is oxidized to a ketone using ammonium molybdate under acidic conditions (pH 2.0, 98°C).

- Reduction : NaBD₄ selectively reduces the ketone, introducing deuterium at C-2 with 90% efficiency.

Challenges :

- The equilibrium between D-fructose and D-mannose limits conversion rates.

- Post-reduction purification requires simulated moving bed chromatography to separate this compound from unreacted substrates.

Chemoenzymatic Synthesis for C-6 Deuteration

Aldehyde Intermediate Reduction

Recent advances leverage chemoenzymatic strategies to introduce deuterium at C-6. The method, outlined in ACS Organic Letters , involves:

- Protection : C-1 and C-2 hydroxyl groups of D-mannose are protected as benzyl ethers, while C-3 and C-4 form a benzylidene acetal.

- Oxidation : The C-6 hydroxyl is oxidized to an aldehyde using Dess-Martin periodinane (DMP) in DCM.

- Reduction : NaBD₄ reduces the aldehyde to a deuterated primary alcohol, yielding this compound with deuterium at C-6.

- Deprotection : Acidic hydrolysis (3M H₂SO₄) removes protecting groups.

Advantages :

- High diastereoselectivity (>95%) for C-6 deuteration.

- Compatible with large-scale production due to minimal side reactions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: D-Mannose-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as D-Mannitol-d2 and this compound esters .

Scientific Research Applications

Chemistry: D-Mannose-d2 is used as a tracer in metabolic studies to understand the pathways and mechanisms involved in carbohydrate metabolism. Its deuterated form allows for precise tracking using nuclear magnetic resonance (NMR) spectroscopy .

Biology: In biological research, this compound is used to study the effects of deuterium on cellular processes. It is also employed in the investigation of glycosylation pathways and the role of mannose in protein folding and stability .

Medicine: this compound has potential therapeutic applications, particularly in the treatment of urinary tract infections. It inhibits the adhesion of Escherichia coli to the urothelium, preventing infection .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and as a starting material for the synthesis of other deuterated compounds .

Mechanism of Action

D-Mannose-d2 exerts its effects primarily through the inhibition of bacterial adhesion. When excreted in urine, it binds to the FimH adhesin on the surface of Escherichia coli, preventing the bacteria from attaching to the urothelium. This mechanism is particularly effective in preventing urinary tract infections .

Comparison with Similar Compounds

D-Mannose-d2 vs. D-Mannose

| Property | This compound | D-Mannose |

|---|---|---|

| Molecular Formula | C₆H₁₀D₂O₆ | C₆H₁₂O₆ |

| Molecular Weight (g/mol) | 182.18 | 180.16 |

| Isotopic Substitution | Two deuterium atoms (C-2, C-8) | None |

| Metabolic Stability | Higher due to KIE | Lower |

| NMR Signal | Distinct deuterium splitting | Standard proton signals |

| Applications | Isotopic tracing, enzyme studies | Dietary supplements, UTIs |

Key Differences :

- Metabolic Studies: this compound’s deuterium atoms slow enzymatic reactions, making it ideal for probing mannose metabolism in vivo .

- Analytical Utility: Deuterium enhances NMR resolution by eliminating proton-proton coupling at substituted sites, a feature absent in non-deuterated D-mannose .

This compound vs. D-Glucose

| Property | This compound | D-Glucose |

|---|---|---|

| Structural Isomerism | C-2 epimer of D-glucose | C-2 epimer of D-mannose |

| Deuterium Substitution | Yes (C-2, C-8) | No |

| Biological Role | Less abundant in metabolism | Primary energy source |

| Epimerase Affinity | Lower turnover with epimerases | Higher enzymatic activity |

Key Differences :

- Epimerization: this compound’s deuterium at C-2 reduces its interaction with epimerases like D-mannose 2-epimerase, unlike D-glucose, which readily converts to D-mannose in vivo .

- Thermodynamic Stability : Deuterium increases the activation energy for ring-opening reactions, altering its reactivity compared to D-glucose .

This compound vs. Didanosine-d2

| Property | This compound | Didanosine-d2 |

|---|---|---|

| Class | Deuterated sugar | Deuterated nucleoside analog |

| Molecular Weight (g/mol) | 182.18 | 262.23 (base + deuterium) |

| Applications | Metabolic studies | Antiviral drug research |

| Isotopic Positions | C-2, C-8 | Purine ring (positions 2, 8) |

Key Differences :

- Functional Use: While this compound is used for metabolic pathway analysis, Didanosine-d2 serves as a stable isotope internal standard in pharmacokinetics .

- Structural Complexity: Didanosine-d2 includes a purine ring system, making it more chemically complex than the monosaccharide this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.